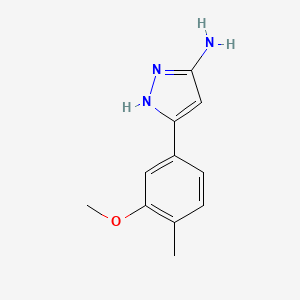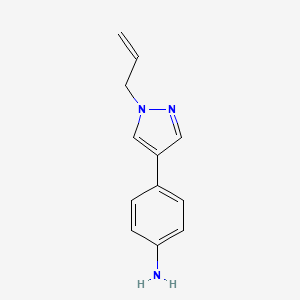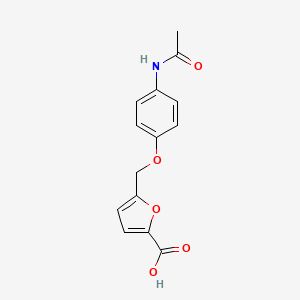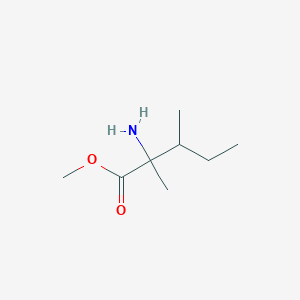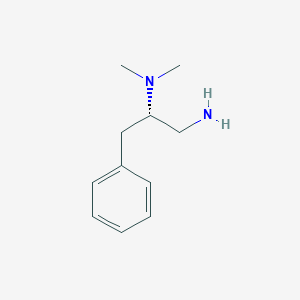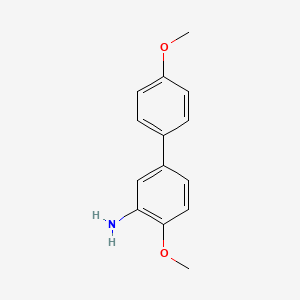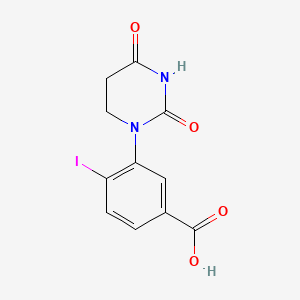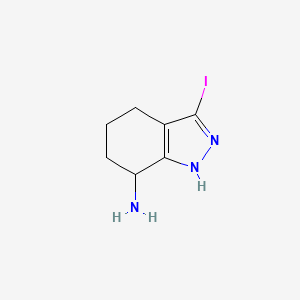
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that contains both pyridine and isoxazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one typically involves the formation of the isoxazole ring followed by its attachment to the pyridine moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the isoxazole ring from appropriate precursors.
Nucleophilic substitution: Introduction of the amino group on the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Using catalysts to improve reaction efficiency.
Continuous flow synthesis: For better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of corresponding amines or alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with metabolic pathways: Affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylpyridine: Similar pyridine structure with an amino group.
4-Methylisoxazole: Similar isoxazole ring structure.
Uniqueness
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one is unique due to the combination of the isoxazole and pyridine rings, which may confer distinct chemical and biological properties compared to other compounds.
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
5-amino-1-(1,2-oxazol-4-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9N3O2/c10-8-1-2-9(13)12(5-8)4-7-3-11-14-6-7/h1-3,5-6H,4,10H2 |
Clave InChI |
FZVUJJFRRKHQGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1N)CC2=CON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
